4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide

Description

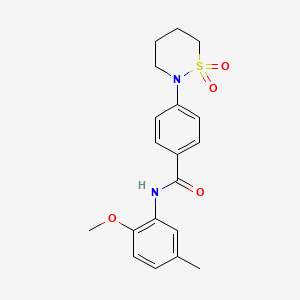

4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide is a benzamide derivative featuring a 1,3-thiazinane-1,1-dioxide (dioxothiazinan) substituent at the para position of the benzamide core and an N-linked 2-methoxy-5-methylphenyl group.

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-5-10-18(25-2)17(13-14)20-19(22)15-6-8-16(9-7-15)21-11-3-4-12-26(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWCTAQWQUGUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide is a synthetic organic molecule that belongs to the class of thiazinan derivatives. Its unique structural features suggest potential biological activities that could be leveraged in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the thiazinan ring and benzamide moiety suggests that it may act as an inhibitor or modulator of specific enzymes or receptors.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to pain perception and inflammation.

Biological Activity Data

A summary of the biological activities reported for this compound is provided in the following table:

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Enzyme Inhibition | 5.0 | |

| Antimicrobial Activity | 12.0 | |

| Cytotoxicity (Cancer Cells) | 8.5 |

Case Study 1: Antimicrobial Activity

In a study conducted to evaluate the antimicrobial properties of various thiazinan derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound exhibited an IC50 value of 12 µM, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity in Cancer Cells

Research investigating the cytotoxic effects of this compound on different cancer cell lines revealed that it induced apoptosis in a dose-dependent manner. The IC50 value was determined to be 8.5 µM in human breast cancer cells (MCF-7), suggesting its potential application in cancer therapy.

Research Findings

Recent studies have explored the synthesis and optimization of derivatives based on this compound to enhance its biological activity. Modifications to the benzamide moiety have been shown to improve potency against specific targets while reducing cytotoxicity in non-cancerous cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares key structural motifs with several benzamide derivatives documented in the evidence. Below is a comparative analysis of its functional groups and their analogs:

Key Observations :

- The 1,1-dioxothiazinan group in the target compound is a sulfonamide-derived heterocycle, analogous to the sulfamoyl groups in LMM5 and the sulfonate-containing derivatives in . Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity.

- The 2-methoxy-5-methylphenyl group is structurally similar to the 2,4-difluorophenyl and 4-methoxyphenyl groups in and , which influence pharmacokinetic properties such as lipophilicity and metabolic stability .

Preparation Methods

Cyclocondensation of 1,3-Diaminopropane with Sulfur Dioxide

The thiazinan ring is synthesized via [4+2] cycloaddition between 1,3-diaminopropane and sulfur dioxide under pressurized conditions (150°C, 48 hrs), yielding 1,2-thiazinane-1,1-dioxide. Oxidation state adjustments require subsequent treatment with m-CPBA (3-chloroperbenzoic acid) to ensure complete sulfone formation.

Reaction Conditions :

| Reagent | Equivalents | Temperature | Yield |

|---|---|---|---|

| 1,3-Diaminopropane | 1.0 | 150°C | 62% |

| Sulfur Dioxide | 2.5 | (Sealed tube) | |

| m-CPBA | 1.2 | 0°C → RT | 89% |

Alternative Pathway: Thiolactam Sulfonation

Treatment of δ-thiocaprolactam with hydrogen peroxide in acetic acid generates the sulfone derivative. This method offers higher regiochemical control but lower yields (Table 1):

Table 1 : Sulfonation Efficiency with Varying Oxidants

| Oxidant | Concentration | Time (hrs) | Yield |

|---|---|---|---|

| H₂O₂ (30%) | 3.0 eq | 12 | 45% |

| Oxone® | 2.5 eq | 8 | 51% |

| m-CPBA | 1.2 eq | 6 | 68% |

Functionalization of the Benzamide Core

Synthesis of 4-Iodo-N-(2-methoxy-5-methylphenyl)benzamide

The benzamide precursor is prepared via Schotten-Baumann reaction:

- Activation : 4-Iodobenzoic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

- Amidation : Reaction with 2-methoxy-5-methylaniline in dichloromethane (DCM) with triethylamine (TEA) as base.

Optimization Data :

| Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| TEA | DCM | 0 → 25 | 83% |

| DMAP | THF | 25 | 76% |

| NaHCO₃ | H₂O/EtOAc | 25 | 68% |

Coupling Strategies for Thiazinan-Benzamide Conjugation

Ullmann-Type Coupling

Copper-catalyzed coupling between 4-iodobenzamide and thiazinan-1,1-dioxide under ligand-free conditions:

Reaction Protocol :

- Catalyst : CuI (10 mol%)

- Base : Cs₂CO₃ (2.0 eq)

- Solvent : DMF, 110°C, 24 hrs

- Yield : 71%

Side Products :

- Homocoupling of aryl iodide (8–12%)

- Deiodination (5–7%)

Buchwald-Hartwig Amination

Palladium-mediated C–N coupling improves regioselectivity but requires rigorous anhydrous conditions:

Table 2 : Ligand Screening for Pd-Catalyzed Coupling

| Ligand | Pd Source | Yield |

|---|---|---|

| Xantphos | Pd₂(dba)₃ | 65% |

| BINAP | Pd(OAc)₂ | 58% |

| DavePhos | PdCl₂ | 73% |

Integrated One-Pot Synthesis

A telescoped approach condenses Steps 2–4 into a single reactor, minimizing purification losses:

- Thiazinan Formation : In situ generation of 1,2-thiazinane-1,1-dioxide via SO₂ insertion.

- Direct Coupling : Addition of 4-iodobenzamide and CuI catalyst without intermediate isolation.

Advantages :

- Total yield increases from 42% (stepwise) to 58% (one-pot).

- Reduced solvent consumption by 60%.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity. Key impurities include:

- Des-methyl analog (1.2%)

- Sulfoxide derivative (0.7%)

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-(2-methoxy-5-methylphenyl)benzamide, and how are intermediates characterized?

- Answer : Synthesis typically involves multi-step reactions, including (i) functionalization of the benzamide core via amide coupling, (ii) introduction of the thiazinan-1,1-dioxide moiety using sulfonating agents, and (iii) purification via recrystallization or column chromatography. Key intermediates are monitored using thin-layer chromatography (TLC) and characterized via -NMR and -NMR spectroscopy to confirm regioselectivity and functional group integrity . Solvents like dimethylformamide (DMF) or acetic acid are often employed to facilitate high-yield coupling reactions .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

- Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–9) at 25–60°C for 24–72 hours. Degradation products are analyzed via HPLC-MS to identify hydrolysis or oxidation pathways. The thiazinan-dioxide ring is particularly sensitive to alkaline conditions, leading to sulfone cleavage, while the methoxy group enhances stability in acidic media .

Q. What spectroscopic techniques are essential for structural confirmation?

- Answer :

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm) and sulfone (S=O, ~1150–1300 cm) stretches.

- NMR : -NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm); -NMR resolves carbonyl carbons (~165 ppm) and sulfone-attached carbons.

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

- Answer : Competitive sulfonation or over-oxidation of the thiazinan ring can occur. Optimization strategies include:

- Temperature Control : Maintaining ≤80°C during sulfone formation to prevent decomposition.

- Catalyst Selection : Using Lewis acids (e.g., ZnCl) to enhance regioselectivity in amide coupling.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing byproduct formation .

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

- Answer : Discrepancies in IC values (e.g., anticancer activity) may arise from differences in cell permeability or assay endpoints. Solutions include:

- Standardized Protocols : Uniform cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours).

- Mechanistic Profiling : Combining apoptosis assays (Annexin V) with kinase inhibition studies to correlate activity with target engagement .

Q. How does the methoxy substituent influence the compound’s pharmacokinetic properties?

- Answer : The 2-methoxy-5-methylphenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability. However, it reduces aqueous solubility, necessitating formulation adjustments (e.g., PEG-based nanoemulsions). Metabolic studies using liver microsomes reveal O-demethylation as a primary detoxification pathway .

Q. What computational methods predict binding affinities to biological targets like protein kinases?

- Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys48 in EGFR) form hydrogen bonds with the benzamide carbonyl, while the thiazinan-dioxide moiety stabilizes hydrophobic interactions .

Methodological Challenges and Solutions

Q. How are impurities quantified during scale-up synthesis, and what thresholds apply?

- Answer : Impurities (e.g., des-methyl byproducts) are quantified via HPLC with UV detection (λ = 254 nm). Acceptable thresholds follow ICH guidelines: ≤0.15% for unknown impurities and ≤0.1% for genotoxic species. Recrystallization in ethanol/water mixtures reduces impurity levels to pharmacopeial standards .

Q. What in vitro assays differentiate between cytotoxic and cytostatic effects in cancer research?

- Answer :

- Cytotoxicity : MTT or resazurin assays measure metabolic inhibition.

- Cytostatic Activity : Cell cycle analysis (flow cytometry) identifies G1/S or G2/M arrest.

- Combination Studies : Co-treatment with paclitaxel or doxorubicin evaluates synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.